4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
4-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative featuring a 4-fluorobenzamide moiety linked to a 4-(methylthio)-substituted benzothiazole core. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous benzothiazole derivatives in the literature . Its structural uniqueness lies in the synergistic combination of fluorine and methylthio groups, which may optimize pharmacokinetic and pharmacodynamic profiles compared to related compounds.
Properties
IUPAC Name |
4-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMKYYWZDHVARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methyl iodide or dimethyl sulfate.
Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the benzothiazole derivative with a suitable benzoyl chloride or benzoyl anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The methylthio group in the target compound is electron-donating, enhancing metabolic stability compared to the electron-withdrawing methylsulfonyl group in ’s analog, which may increase reactivity but reduce bioavailability .
- Fluorine in the benzamide improves membrane permeability over bulkier groups like 4-methylpiperazine () or dimethylsulfamoyl () .
Biological Activity :
- Bromine substitution (e.g., compound 11 ) enhances anticancer activity but may increase toxicity .
- Thiazole-derived analogs () exhibit TLR adjuvant effects, whereas benzothiazole derivatives are more commonly associated with kinase or enzyme inhibition .
Physical Properties :
- Methylthio and fluorine substituents likely confer moderate solubility in polar solvents (e.g., DMSO), whereas methylpiperazine (compound 11 ) improves aqueous solubility .
Pharmacological Potential
- Anticancer Activity : Bromine and piperazine substituents () enhance cytotoxicity, but the target compound’s fluorine and methylthio groups may offer a broader therapeutic window .
Biological Activity
4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorine atom and a methylthio group attached to the benzothiazole moiety, which may influence its biological activity.
Neuroprotective Effects
Benzothiazole derivatives have also been investigated for neuroprotective effects. For instance, certain compounds have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative diseases like Alzheimer’s . The ability of this compound to interact with these enzymes could be a subject for further investigation.
The biological activity of benzothiazole compounds often involves interactions with various molecular targets:
- Enzyme Inhibition : Compounds can inhibit key enzymes such as AChE and MAO-B, which are critical in neurotransmitter regulation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : Many benzothiazole derivatives promote apoptosis through various signaling pathways.
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on AChE and MAO-B Inhibition : A compound similar to this compound showed IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B, indicating strong inhibitory effects .
- Antitumor Activity : Research on related compounds has indicated significant anticancer properties against various cell lines (e.g., A431, A549). These findings suggest that modifications to the benzothiazole structure can enhance bioactivity .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Enzyme/Cell Line | IC50 Value |
|---|---|---|---|
| Compound B7 | Anticancer | A431, A549 | Not specified |
| 4-Fluoro Compound | AChE Inhibition | AChE | 23.4 nM |
| 4-Fluoro Compound | MAO-B Inhibition | MAO-B | 40.3 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
